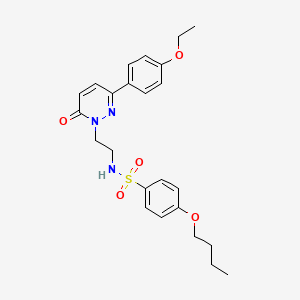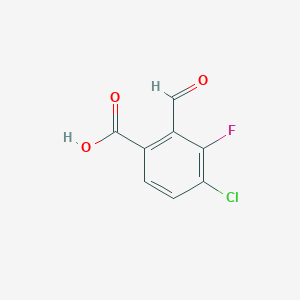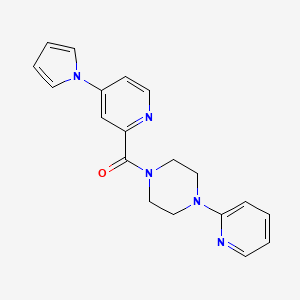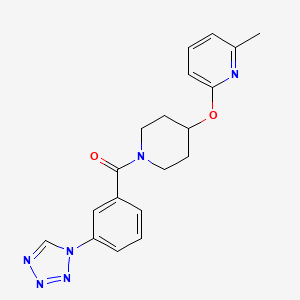
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate, also known as CXM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CXM is a pyrrolidine derivative that has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis of Other Compounds
Compounds with a pyrrolidin-3-yl structure, such as this one, are often used as intermediates in the synthesis of other complex organic compounds . They can be used to introduce the pyrrolidin-3-yl group into a larger molecule, which can then undergo further reactions.
Pharmaceutical Research
Pyrrolidin-3-yl compounds are often studied in pharmaceutical research due to their potential biological activity. They can be used as building blocks in the synthesis of pharmaceuticals .
Carbamoylation Reactions
Carbamates, such as “(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate”, can be used in carbamoylation reactions. These reactions involve the transfer of a carbamoyl group to another molecule, which can be useful in the synthesis of a variety of different compounds .
Preparation of Carbamate-Tethered Terpene Glycoconjugates
Methyl carbamate, a related compound, has been used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation. This method has been used for the preparation of carbamate-tethered terpene glycoconjugates .
Synthesis of Aryl Isocyanates
A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, can be dehydrated by activated sulfonium reagents to generate the corresponding isocyanate. The latter can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
6. Conversion of Low-Concentration CO2 into Carbamates The use of Si (OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
properties
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEMJXXSYPKSTH-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)

![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2375363.png)


![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)